Fub-PB-22

Beschreibung

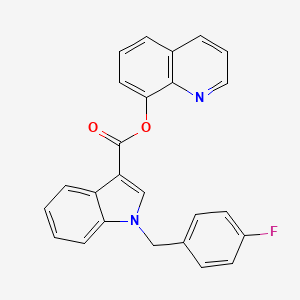

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHVURVXAOMRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016909 | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800098-36-5 | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FUB-PB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUB-PB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Precursor Analysis Methodologies

Methodological Approaches to FUB-PB-22 Synthesis

The synthesis of synthetic cannabinoids like FUB-PB-22 typically involves the construction of the core indole (B1671886) structure and the subsequent attachment of various functional groups, including the 4-fluorobenzyl group and the 8-quinolinyl ester moiety. While specific, detailed synthetic routes and reaction mechanisms for FUB-PB-22 are not extensively reported in publicly accessible literature, the structural features of the molecule provide insight into potential synthetic strategies. The presence of the ester linkage suggests a reaction between a carboxylic acid derivative and an alcohol.

Discussion of Synthetic Routes and Reaction Mechanisms

Based on its structure, a plausible synthetic approach would involve the formation of the indole core, followed by N-alkylation with a 4-fluorobenzyl halide and subsequent esterification of the indole-3-carboxylic acid with 8-quinolinol. Alternatively, the indole-3-carboxylic acid could be formed first and then reacted with a pre-formed 1-(4-fluorobenzyl)-1H-indole or a related intermediate before esterification. The ester formation step could potentially utilize coupling agents or proceed via an activated carboxylic acid derivative (e.g., acid chloride or activated ester) reacting with 8-quinolinol. However, specific reaction conditions, reagents, and detailed mechanisms employed for the clandestine synthesis of FUB-PB-22 are not widely documented.

Identification and Characterization of Key Precursor Compounds

Identifying the exact precursor compounds used in the synthesis of illicitly manufactured FUB-PB-22 is challenging without direct access to synthesis details. However, the structure of FUB-PB-22 suggests that key precursors would likely include a substituted indole, a 4-fluorobenzylating agent (such as 4-fluorobenzyl chloride or bromide), and 8-quinolinol.

Analysis of related synthetic cannabinoids with ester linkages, such as PB-22 and 5F-PB-22, has shown that ester hydrolysis is a significant metabolic pathway, yielding the corresponding indole-3-carboxylic acid researchgate.net. For FUB-PB-22, this hydrolysis product is fluorobenzylindole-3-carboxylic acid (FBI-COOH) nih.gov. While FBI-COOH is a metabolite, a related indole-3-carboxylic acid could also serve as a precursor in certain synthetic routes. FBI-COOH has been identified as a metabolite of both FDU-PB-22 and FUB-PB-22, and its presence, along with hydroxylated FBI-COOH, is recommended as a urinary marker for documenting intake of these compounds nih.gov.

Examination of Impurity Profiles Arising from Synthetic Pathways

Illicitly manufactured synthetic cannabinoids often contain impurities resulting from incomplete reactions, side reactions, or degradation of the product scitechnol.comresearchgate.netcyberleninka.ru. The specific impurity profile of FUB-PB-22 would depend heavily on the synthetic route and conditions used. Given the ester linkage, transesterification could occur if alcohol solvents are used during synthesis or analysis, potentially leading to the formation of new ester compounds unodc.orgresearchgate.net. Degradation products, such as the hydrolysis product FBI-COOH and 8-quinolinol, could also be present as impurities nih.govunodc.org. Studies on related synthetic cannabinoids like 5F-PB-22 have shown that synthesis side products can be present, and impurity profiling can be used to differentiate between batches researchgate.net. While specific impurities unique to FUB-PB-22 synthesis are not detailed in the provided information, the general challenges of controlling purity in clandestine synthesis suggest that various by-products and unreacted precursors could be present.

Advanced Spectroscopic Techniques for Structural Elucidation (Non-Identification Data Focus)

Advanced spectroscopic techniques are crucial for confirming the structure of FUB-PB-22 and analyzing its chemical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic compounds by providing detailed information about the arrangement and connectivity of atoms within a molecule wikipedia.orgresearchgate.netunodc.orguts.edu.auresearchgate.net. For FUB-PB-22, NMR spectroscopy, including ¹H NMR and ¹³C NMR, can confirm the presence and environment of protons and carbon atoms in the indole, fluorophenyl, and quinoline (B57606) moieties, as well as the methylene (B1212753) bridge and the ester group. Analysis of chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum allows for the assignment of specific protons to different parts of the molecule. For instance, the protons on the indole ring, the fluorophenyl ring, the quinoline system, and the methylene group connecting the fluorophenyl to the indole nitrogen would each exhibit characteristic signals. Sample preparation for NMR analysis of FUB-PB-22 can involve dissolving the analyte in a deuterated solvent such as dimethylsulfoxide (DMSO), often with the addition of a reference standard like TMS for calibration swgdrug.org.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation wikipedia.orgresearchgate.netmdpi.comresearchgate.net. An FTIR spectrum of FUB-PB-22 would show characteristic absorption bands corresponding to the key functional groups in its structure. This would include signals for the C=O stretch of the ester carbonyl group, C-H stretches from aromatic and aliphatic regions, C=C stretches from the aromatic rings and the indole system, C-N stretches, C-O stretches from the ester, and potentially C-F stretches from the fluorophenyl group. Analysis of the positions and intensities of these bands provides confirmatory evidence for the presence of these functional groups within the FUB-PB-22 molecule researchgate.netmdpi.comresearchgate.net. FTIR spectroscopy is a standard technique for the characterization of synthetic cannabinoids wikipedia.org.

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the unambiguous identification and structural elucidation of synthetic cannabinoids like Fub-PB-22. HRMS provides accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of elemental compositions and detailed structural information mdpi.comresearchgate.netnih.gov. This is particularly important for novel psychoactive substances where reference spectra may not be readily available nih.govbohrium.com.

Analysis of Fub-PB-22 by HRMS typically involves ionization techniques such as electrospray ionization (ESI) in positive ion mode mdpi.comresearchgate.netnih.govresearchgate.net. Under these conditions, the protonated molecule ([M+H]⁺) of Fub-PB-22 is commonly observed nih.gov. The theoretical monoisotopic mass for the protonated molecule of Fub-PB-22 (C₂₅H₁₇FN₂O₂) is approximately 397.1303 Da. Studies utilizing HRMS have reported observing the protonated molecule at m/z 397.1480 nih.gov.

Collisional activation of the protonated molecular ion in tandem mass spectrometry (MS/MS) experiments yields characteristic fragment ions that provide insights into the compound's structure mdpi.comresearchgate.netresearchgate.net. For Fub-PB-22, key fragmentation pathways involve the cleavage of labile bonds within the molecule nih.govnih.gov. A prominent fragmentation pathway observed for Fub-PB-22 is the cleavage of the ester bond nih.gov. This results in the formation of characteristic fragment ions corresponding to the indole-3-carboxylic acid moiety and the quinolin-8-yl group, potentially with attached hydrogen atoms.

Specific characteristic fragment ions reported in HRMS analysis of Fub-PB-22 include m/z 252.0830, m/z 224.0873, and m/z 109.0456 nih.gov. The ion at m/z 252.0830 has been identified as a base peak ion and is generated by the cleavage of the ester linkage nih.gov. This fragmentation pattern is valuable for identifying Fub-PB-22 and differentiating it from structurally related compounds researchgate.netnih.govresearchgate.net.

While HRMS primarily focuses on accurate mass and fragmentation, complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can also provide valuable fragmentation data, although with lower mass accuracy compared to HRMS swgdrug.org. An EI mass spectrum of Fub-PB-22 has shown characteristic ions at m/z values including 396 (molecular ion), 252, 222, 194, 175, 169, 143, 116, 109, 89, 83, 63, and 39 swgdrug.org. The presence of similar fragment ions across different ionization methods (ESI and EI) can further support the structural identification.

The detailed analysis of these fragmentation patterns, combined with the accurate mass measurement of the molecular ion, allows for the confident identification of Fub-PB-22 in analytical samples nih.govnih.gov. This information is critical in forensic and toxicological investigations mdpi.comresearchgate.netnih.govbohrium.com.

Characteristic Fragment Ions of Fub-PB-22 (Observed via HRMS)

| m/z | Proposed Origin / Fragmentation Pathway |

| 397.1480 | [M+H]⁺ (Protonated Molecule) |

| 252.0830 | Ester bond cleavage (Base Peak) |

| 224.0873 | Fragment ion |

| 109.0456 | Fragment ion |

Note: This table presents observed fragment ions and a proposed origin based on available research findings. Further detailed fragmentation studies may elucidate additional pathways.

Pharmacological Characterization and Receptor Interaction Dynamics

Cannabinoid Receptor Binding Affinity and Efficacy Studies

Research into Fub-PB-22 has focused on quantifying its interaction with the two primary cannabinoid receptors, CB1 and CB2, through binding affinity and functional efficacy studies.

CB1 Receptor Agonism and Binding Kinetics (e.g., Ki, EC50 values)

Fub-PB-22 demonstrates high binding affinity for the CB1 receptor. Studies have reported a binding affinity (Ki) of 0.386 nM at CB1 receptors. wikipedia.org Functional assays, such as [35S]GTPγS binding, have further characterized Fub-PB-22 as a potent full agonist at the CB1 receptor. herts.ac.uknih.govtheshifters.it The potency, measured by the half-maximal effective concentration (EC50), has been reported as 3.7 nM in rat cerebral cortex homogenates. herts.ac.uknih.govtheshifters.it The maximal efficacy (Emax) of Fub-PB-22 at CB1 receptors was found to be 203% relative to the endogenous cannabinoid agonist. herts.ac.uknih.govtheshifters.it

CB2 Receptor Agonism and Binding Kinetics

Fub-PB-22 also exhibits binding affinity for the CB2 receptor. A reported binding affinity (Ki) for Fub-PB-22 at CB2 receptors is 0.478 nM. wikipedia.org While its binding affinity at CB2 is also in the sub-nanomolar range, research indicates it binds with slightly higher affinity to the CB1 receptor compared to the CB2 receptor. wikipedia.orgnih.gov Some sources describe Fub-PB-22 as a novel synthetic cannabinoid derivative that binds to the CB2 receptor and has been shown to be a potent agonist of this receptor. biosynth.com

Here is a summary of the binding affinity and efficacy data for Fub-PB-22:

| Receptor | Assay Type | Metric | Value | Unit | Reference |

| CB1 | Binding Affinity | Ki | 0.386 | nM | wikipedia.org |

| CB1 | Functional ([35S]GTPγS) | EC50 | 3.7 | nM | herts.ac.uknih.govtheshifters.it |

| CB1 | Functional ([35S]GTPγS) | Emax | 203 | % | herts.ac.uknih.govtheshifters.it |

| CB2 | Binding Affinity | Ki | 0.478 | nM | wikipedia.org |

Comparative Receptor Binding Profiles with Structural Analogues

Fub-PB-22's receptor binding profile can be compared to that of structural analogues to understand the impact of specific structural modifications. Fub-PB-22 is the para-fluorobenzyl analogue of PB-22, sharing a core indole (B1671886) ring system linked to a quinoline (B57606) by an ester group, with the pentyl side chain of PB-22 replaced by a para-fluorobenzyl substituent. nih.gov FDU-PB-22 is another analogue that differs from Fub-PB-22 only by the replacement of the quinoline ring with a naphthalene (B1677914) ring. nih.gov

Studies comparing Fub-PB-22 to other synthetic cannabinoids have shown variations in binding affinities and potencies. For instance, in a study examining several synthetic cannabinoids, Fub-PB-22 showed higher affinity at both CB1 and CB2 receptors compared to its analogue FDU-PB-22. nih.gov Another study comparing several third-generation synthetic cannabinoids, including 5F-PB-22 and BB-22, reported Ki values for CB1 binding. herts.ac.uknih.govtheshifters.it This research indicated that BB-22 and 5F-PB-22 showed lower Ki values (higher affinity) than JWH-018. herts.ac.uknih.govtheshifters.it While direct comparative Ki data for Fub-PB-22 against all these analogues in the same study is not consistently available across the search results, the reported Ki values for Fub-PB-22 (CB1: 0.386 nM, CB2: 0.478 nM) wikipedia.org suggest high affinity at both receptors, comparable to or exceeding that of some related compounds. The presence of a para-fluorobenzyl residue in Fub-PB-22 appears to be an effective bioisosteric exchange for maintaining high affinity compared to compounds with a 5-fluoropentyl group, such as 5F-PB-22. nih.govresearchgate.net

In Vitro Functional Assays for Receptor Activation

In vitro functional assays are employed to assess the ability of Fub-PB-22 to activate cannabinoid receptors and downstream signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Investigation

Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs). uni-regensburg.demdpi.com Activation of these receptors by agonists like Fub-PB-22 triggers intracellular signaling cascades, typically involving the activation of heterotrimeric G proteins. mdpi.combiorxiv.org The activation of G proteins can be measured using functional assays such as the [35S]GTPγS binding assay. herts.ac.uknih.govtheshifters.itecddrepository.org As mentioned earlier, Fub-PB-22 has been shown to stimulate CB1-induced [35S]GTPγS binding, indicating its efficacy as a CB1 receptor agonist and its ability to activate this GPCR signaling pathway. herts.ac.uknih.govtheshifters.it This assay measures the binding of a radiolabeled GTP analogue to activated G proteins, providing a direct measure of receptor-mediated G protein activation. herts.ac.uknih.govtheshifters.itecddrepository.org

Adenylyl Cyclase Inhibition Assays

One of the key downstream effects of CB1 receptor activation, particularly by Gi/o-coupled pathways, is the inhibition of adenylyl cyclase. uni-regensburg.demdpi.combiorxiv.org Inhibition of adenylyl cyclase leads to a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.netuni-regensburg.demdpi.com While direct data specifically detailing Fub-PB-22's effects in adenylyl cyclase inhibition assays were not prominently found in the provided search results, studies on other synthetic cannabinoids and the known signaling pathways of CB1 receptors suggest that Fub-PB-22, as a potent CB1 agonist, would likely inhibit adenylyl cyclase activity. nih.govresearchgate.netecddrepository.org Assays measuring cAMP accumulation are standard methods for evaluating the functional activity of compounds that modulate adenylyl cyclase through GPCRs. nih.govresearchgate.netecddrepository.orgnih.gov

Membrane Potential Assays (e.g., FLIPR Technology) in Transfected Cell Lines

Membrane potential assays, such as those utilizing FLIPR (Fluorometric Imaging Plate Reader) technology, are employed to assess the functional activity of compounds at ion channels and G protein-coupled receptors (GPCRs), including cannabinoid receptors, in transfected cell lines. mdpi.comavantorsciences.commoleculardevices.com These assays measure changes in the voltage across the cell membrane, which can occur upon receptor activation. mdpi.comavantorsciences.compubcompare.ai For instance, activation of CB1 receptors, which are Gi/Go-coupled GPCRs, can lead to the activation of G protein-regulated inwardly-rectifying potassium (GIRK) channels, causing cell membrane hyperpolarization. mdpi.com This hyperpolarization results in a decrease in the fluorescent signal from membrane potential-sensitive dyes loaded into the cells. mdpi.com

Studies utilizing FLIPR membrane potential assays have investigated the in vitro potency of various synthetic cannabinoids, including analogues related to FUB-PB-22, at human CB1 and CB2 receptors. researchgate.net These studies have shown that such compounds can demonstrate agonist activity at both receptor subtypes. researchgate.net Specifically, fluorinated analogues, which include the structural motif present in FUB-PB-22 (a 4-fluorobenzyl group), have generally shown increased potency at the CB1 receptor compared to their non-fluorinated counterparts in these assays. researchgate.netmdpi.com While specific EC50 values for FUB-PB-22 in FLIPR membrane potential assays were not directly retrieved, related compounds within the quinolinyl ester indole class, such as 5F-PB-22 and BB-22, have shown sub-nanomolar affinity and potency in in vitro binding experiments on murine and human cannabinoid receptors. researchgate.net

β-Arrestin Recruitment Studies

Beta-arrestin recruitment is another key signaling pathway mediated by GPCRs, often involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. eurofinsdiscovery.compromega.kr Assays measuring β-arrestin recruitment can provide insights into the functional profile and potential biased agonism of compounds acting on cannabinoid receptors. eurofinsdiscovery.compromega.kr These assays typically involve engineered cells co-expressing the receptor of interest (e.g., CB1 or CB2) tagged with one part of a reporter system and β-arrestin tagged with the complementary part. eurofinsdiscovery.compromega.kr Upon receptor activation and subsequent β-arrestin binding, the reporter system is reconstituted, generating a measurable signal (e.g., luminescence or fluorescence). eurofinsdiscovery.compromega.kr

While direct data on β-arrestin recruitment specifically for FUB-PB-22 was not extensively detailed in the search results, β-arrestin recruitment assays are a standard method for characterizing the signaling of synthetic cannabinoids at CB1 receptors. promega.krdntb.gov.uaresearchgate.net Activation of CB1 receptors by synthetic cannabinoids can stimulate both G protein (Gi/Go) and β-arrestin signaling pathways. mdpi.com Understanding the extent and kinetics of β-arrestin recruitment by FUB-PB-22 relative to G protein activation is crucial for fully characterizing its functional pharmacology and determining if it exhibits biased agonism.

In Vivo Pharmacological Studies in Animal Models (Non-Human)

In vivo pharmacological studies in animal models are essential for evaluating the complex effects of synthetic cannabinoids like FUB-PB-22 in a living system. These studies provide insights into their behavioral, physiological, and subjective effects, as well as their potential for abuse. Rodent models, such as rats and mice, are commonly used for this purpose. drugsandalcohol.ieresearchgate.net

Investigation of Discriminative Stimulus Effects

Drug discrimination assays in animals, particularly rats trained to discriminate the effects of Δ9-THC from a vehicle, are a widely used model to assess the subjective effects of psychoactive compounds and predict their potential for abuse liability. drugsandalcohol.ienih.govregulations.gov If a test compound produces a similar internal state to the training drug (Δ9-THC), the animal will respond on the drug-appropriate lever, indicating "full substitution." nih.gov

Studies investigating the discriminative stimulus effects of FUB-PB-22 in rats trained to discriminate Δ9-THC have shown that FUB-PB-22 can produce full substitution for the discriminative stimulus effects of Δ9-THC. researchgate.netnih.gov This suggests that FUB-PB-22 elicits a subjective state in animals that is similar to that produced by Δ9-THC. researchgate.netnih.gov In one study, a dose of 1 mg/kg FUB-PB-22 fully substituted for Δ9-THC at 30 minutes post-administration, with effects diminishing by 4 hours. nih.gov

Comparison with Delta-9-Tetrahydrocannabinol (Δ9-THC) Equivalence

Comparisons with Δ9-THC in animal models help to understand the relative potency and efficacy of synthetic cannabinoids. While FUB-PB-22 has been shown to fully substitute for the discriminative stimulus effects of Δ9-THC, indicating a similar subjective effect, its potency may differ. nih.gov Studies have reported ED50 values for the discriminative stimulus effects of various synthetic cannabinoids, including FUB-PB-22, though direct comparisons of potency based on ED50 values across different compounds can be limited if the dose-effect curves are not parallel. nih.gov

In studies where the ability of the CB1 receptor inverse agonist rimonabant (B1662492) to block the discriminative stimulus effects was tested, rimonabant dose-dependently blocked the effects of Δ9-THC and several other synthetic cannabinoids. nih.gov However, rimonabant only partially attenuated the drug-appropriate responding produced by FUB-PB-22, reducing it to 42-48% at higher doses (2.5 and 5 mg/kg). nih.gov This suggests potential differences in the receptor interaction or downstream signaling compared to Δ9-THC and other synthetic cannabinoids, although the steeper slope of rimonabant antagonism for Δ9-THC limits direct potency comparisons in this context. nih.gov

Analysis of Receptor-Mediated Behavioral Responses in Rodent Models

Beyond discriminative stimulus effects, in vivo studies in rodents often assess a "cannabinoid tetrad" of behavioral responses that are typically mediated by CB1 receptor activation: hypothermia, catalepsy, antinociception, and suppression of locomotor activity. mdpi.comdrugsandalcohol.ieresearchgate.net These effects are considered characteristic of cannabimimetic activity. mdpi.comdrugsandalcohol.ie

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Profiling Using Hepatic Models

To investigate the metabolism of Fub-PB-22, researchers utilize in vitro models that simulate the environment of the human liver, where the majority of drug metabolism occurs. These models, primarily human hepatocytes and human liver microsomes (HLM), are instrumental in identifying the metabolic pathways and the resulting byproducts.

Human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the physiological conditions of the liver. nih.gov In a typical study, Fub-PB-22 at a concentration of 10 μM is incubated with human hepatocytes for a period of 3 hours to profile the metabolites formed. nih.govresearchgate.net

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are also used, particularly for assessing metabolic stability. tandfonline.com For Fub-PB-22, incubation with HLM showed rapid metabolism, with a calculated in vitro half-life of approximately 11.5 minutes. nih.govnih.gov Such rapid clearance in HLM suggests that the parent compound is unlikely to be detected in urine, necessitating the identification of its metabolites as biomarkers of intake. nih.govresearchgate.net The formation of metabolites in these experiments was confirmed to be enzyme-dependent. nih.gov

The biotransformation of Fub-PB-22 is a multi-step process involving several key enzymatic reactions. The primary and most significant metabolic pathway is ester hydrolysis. nih.govnih.govresearchgate.net This reaction cleaves the ester bond that links the quinoline (B57606) part of the molecule to the indole (B1671886) core. nih.gov Studies have shown that this initial hydrolysis is extensive, and no metabolites of Fub-PB-22 have been identified that did not undergo this cleavage. nih.gov

Following the initial ester hydrolysis, the resulting products undergo further modifications through Phase I and Phase II metabolic reactions. reactome.org Phase I reactions, such as hydroxylation, introduce or expose functional groups. nih.govnih.govresearchgate.net Subsequently, Phase II reactions, like glucuronidation, conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govnih.govresearchgate.net For Fub-PB-22, metabolites are formed through ester hydrolysis followed by hydroxylation and/or glucuronidation. nih.gov

Phase I metabolism of Fub-PB-22 primarily involves the aforementioned ester hydrolysis and subsequent hydroxylation. In studies using human hepatocytes, four Phase I metabolites were identified. nih.gov The central metabolic event is the cleavage of the ester bond, which yields two primary fragments: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH) and 8-quinolinol. nih.gov

The FBI-COOH moiety, designated as metabolite M7, is a major product. nih.govnih.gov This carboxylic acid can then be further metabolized. One of the primary subsequent reactions is hydroxylation, leading to the formation of hydroxylated FBI-COOH (M6). nih.govnih.gov Both M7 and M6 have been identified as the major metabolites of Fub-PB-22 in hepatocyte incubation studies. nih.govresearchgate.net

Phase II metabolism involves the conjugation of Phase I metabolites to enhance their elimination. For Fub-PB-22, three Phase II metabolites were detected in human hepatocyte incubations. nih.gov The 8-quinolinol fragment produced from the initial ester hydrolysis undergoes conjugation. Specifically, it is sulfated to form 8-quinolinol sulfate (B86663) (M8). nih.gov

The carboxylic acid metabolites also undergo Phase II conjugation. Glucuronide conjugates of the hydroxylated metabolites have been observed. nih.gov In authentic urine samples from individuals exposed to Fub-PB-22, glucuronide conjugates were found to be predominant metabolites, highlighting the importance of this pathway for in vivo clearance. nih.gov

The following table summarizes the metabolites of Fub-PB-22 identified after a 3-hour incubation with human hepatocytes.

| Metabolite ID | Metabolic Pathway | Description | Metabolic Phase |

|---|---|---|---|

| M6 | Ester Hydrolysis, Hydroxylation | Hydroxylated FBI-COOH | Phase I |

| M7 | Ester Hydrolysis | FBI-COOH (fluorobenzylindole-3-carboxylic acid) | Phase I |

| M8 | Ester Hydrolysis, Sulfation | 8-quinolinol sulfate | Phase II |

| - | Ester Hydrolysis, Hydroxylation, Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | Phase II |

Comparative Metabolic Studies with Structurally Related Compounds

Comparing the metabolism of Fub-PB-22 with its analogues, such as FDU-PB-22, provides valuable insights into how small structural changes can influence biotransformation. Fub-PB-22 and FDU-PB-22 are structurally identical except for the group attached to the ester linkage: Fub-PB-22 has a quinoline ring, while FDU-PB-22 has a naphthalene (B1677914) ring. nih.gov

The metabolic pathways of Fub-PB-22 and FDU-PB-22 show significant overlap, largely dictated by their shared core structure. nih.gov

Shared Pathways:

Ester Hydrolysis: The primary metabolic step for both compounds is the cleavage of the ester bond. nih.gov

Formation of a Common Metabolite: Following hydrolysis, both Fub-PB-22 and FDU-PB-22 produce the exact same carboxylic acid metabolite: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH), also known as M7. nih.govresearchgate.net

Further Metabolism of the Common Moiety: The shared FBI-COOH metabolite undergoes further, identical biotransformations for both parent compounds, including hydroxylation to form M6 (hydroxylated FBI-COOH). nih.govnih.gov

Unique Pathways: The differentiation in their metabolism arises from the fate of the other fragment produced during hydrolysis. nih.gov

For Fub-PB-22 , the hydrolysis releases 8-quinolinol, which is then conjugated to form 8-quinolinol sulfate (M8). nih.gov

For FDU-PB-22 , hydrolysis yields 1-naphthol. This fragment is subsequently conjugated to form naphthol glucuronide (M1). nih.gov

Enzymatic Activity and Isozyme Mapping in Metabolism

The biotransformation of Fub-PB-22 is extensive, primarily initiated by enzymatic processes in the liver. Studies utilizing human liver microsomes (HLM) have demonstrated that Fub-PB-22 is rapidly metabolized, with an in vitro half-life calculated to be approximately 11.5 minutes. nih.govresearchgate.netnih.gov The principal initial metabolic reaction is ester hydrolysis, a Phase I metabolic process that cleaves the ester bond of the parent molecule. nih.govresearchgate.net This hydrolysis results in the formation of a key carboxylic acid metabolite, fluorobenzylindole-3-carboxylic acid (FBI-COOH), and 8-quinolinol. nih.gov

Following this initial hydrolysis, the resulting FBI-COOH metabolite undergoes Phase II metabolism, specifically glucuronidation. While isozyme mapping for the initial ester hydrolysis of Fub-PB-22 is not fully detailed, research on the structurally similar compound FDU-PB-22, which shares the FBI-COOH metabolite, provides insight into the subsequent enzymatic pathways. nih.govnih.gov Metabolic reactions with human liver microsomes for this shared metabolite were found to be dependent on the cofactor UDP-glucuronic acid (UDPGA), confirming that UDP-glucuronosyltransferases (UGTs) are the primary enzymes involved in its Phase II conjugation. nih.gov

Inhibition studies suggest that multiple hepatic UGT isoforms are involved in the glucuronidation of FBI-COOH. nih.gov Notably, the extra-hepatic isoform UGT1A10 was identified as having the highest enzymatic activity for this conjugation, indicating its significant role in the metabolism of Fub-PB-22's primary metabolite. nih.gov While specific cytochrome P450 (CYP450) isozymes involved in the oxidative metabolism of Fub-PB-22's metabolites (e.g., hydroxylation) are not definitively mapped, broader studies on synthetic cannabinoids indicate that CYP3A4, CYP2D6, and CYP2C19 are often responsible for such mono-hydroxylation reactions. dshs-koeln.de

Table 1: Kinetic Parameters of UGT1A10 in FBI-COOH Glucuronidation

| Parameter | Value | Unit |

|---|---|---|

| Km | 38 | µM |

| Vmax | 5.90 | nmol/min/mg |

Data sourced from enzymatic analysis of the shared Fub-PB-22 metabolite, FBI-COOH. nih.gov

In Vivo Metabolite Confirmation in Biological Specimens (Non-Human or Post-Mortem Forensic Contexts)

The metabolic fate of Fub-PB-22 has been confirmed through the analysis of authentic biological samples obtained in forensic investigations. nih.gov Research has focused on identifying metabolites in human urine specimens from cases of suspected driving under the influence of drugs, providing direct in vivo evidence of the compound's biotransformation pathways. nih.gov These forensic analyses are crucial as the parent compound is typically metabolized so extensively that it is often not detectable in urine, making the identification of its metabolites essential for confirming intake. nih.govresearchgate.net

In the analysis of authentic human urine specimens, Fub-PB-22 itself was not detected, underscoring its rapid and extensive metabolism in vivo. nih.gov Instead, a profile of metabolites was identified. Prior to enzymatic hydrolysis of the urine samples, four metabolites were identified: M3 (hydroxylated FBI-COOH glucuronide), M5 (FBI-COOH glucuronide), M6 (hydroxylated FBI-COOH), and M7 (FBI-COOH), with the glucuronide conjugates M3 and M5 being predominant. nih.gov

After treating the urine samples with β-glucuronidase to cleave the glucuronide conjugates, two primary metabolites were found to be the most abundant: M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH). nih.govresearchgate.netnih.gov The consistent and predominant presence of these two metabolites in forensic urine samples has led to the recommendation that they serve as the primary urinary markers for documenting the intake of Fub-PB-22. nih.govresearchgate.netnih.gov

Table 2: Key Fub-PB-22 Metabolites Identified in Authentic Human Urine

| Metabolite ID | Chemical Name | Detection Status in Urine | Recommended as Marker? |

|---|---|---|---|

| M6 | Hydroxylated FBI-COOH | Predominant (after hydrolysis) | Yes |

| M7 | FBI-COOH | Predominant (after hydrolysis) | Yes |

| M3 | Hydroxylated FBI-COOH glucuronide | Predominant (before hydrolysis) | No |

| M5 | FBI-COOH glucuronide | Predominant (before hydrolysis) | No |

Data sourced from analysis of authentic urine specimens in a forensic context. nih.gov

In vitro models, particularly incubations with human hepatocytes, have proven to be highly effective in predicting the in vivo metabolic outcomes for Fub-PB-22. nih.gov Human hepatocytes offer a significant advantage over subcellular fractions like microsomes because they contain a full complement of Phase I and Phase II drug-metabolizing enzymes and necessary cofactors, providing a more physiologically representative environment. nih.gov

In the case of Fub-PB-22, seven metabolites were identified following a 3-hour incubation with human hepatocytes, generated primarily through ester hydrolysis followed by hydroxylation and/or glucuronidation. nih.govnih.gov The major metabolites identified in this in vitro system were M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH). nih.govresearchgate.net This metabolic profile closely mirrored the findings from authentic urine specimens, where M6 and M7 were also the predominant metabolites detected after hydrolysis. nih.gov This strong correlation confirms that the human hepatocyte incubation model is a successful and reliable tool for predicting the major in vivo human metabolites of Fub-PB-22, thereby aiding forensic and clinical laboratories in identifying the most relevant biomarkers for analytical screening methods. nih.gov

Table 3: Compound Names

| Compound Name | Abbreviation/Metabolite ID |

|---|---|

| Fub-PB-22 | |

| FDU-PB-22 | |

| Fluorobenzylindole-3-carboxylic acid | FBI-COOH / M7 |

| Hydroxylated fluorobenzylindole-3-carboxylic acid | Hydroxylated FBI-COOH / M6 |

| Hydroxylated FBI-COOH glucuronide | M3 |

| FBI-COOH glucuronide | M5 |

| 8-quinolinol | |

| 1-aminobenzotriazole | |

| JWH-200 | |

| A-796260 |

Advanced Analytical Methodologies for Research and Forensic Applications

Chromatographic Separation Techniques

Effective chromatographic separation is a critical preliminary step for the accurate analysis of FUB-PB-22, ensuring its distinction from matrix interferences and structurally similar compounds. The development and optimization of both gas and liquid chromatography methods are central to achieving reliable results.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of FUB-PB-22. A common approach involves utilizing a non-polar stationary phase, which separates compounds primarily based on their boiling points. labicom.cz

Method development for GC-MS analysis of FUB-PB-22 often begins with the selection of an appropriate capillary column. A DB-1 MS column (or equivalent), which has a bonded poly(dimethyl siloxane) stationary phase, is a suitable choice for this application. swgdrug.orgsigmaaldrich.com Optimization of the temperature program is crucial for achieving good peak shape and resolution. A typical oven program might start at an initial temperature of 100°C, held for a minute, followed by a ramp up to 300°C at a rate of 12°C per minute, with a final hold for several minutes to ensure the elution of any less volatile compounds. swgdrug.org

Further optimization can involve adjusting the split ratio and injection volume to enhance sensitivity without compromising reproducibility. nih.gov For instance, a split ratio of 20:1 with a 1 µL injection volume has been successfully used. swgdrug.org The injector and transfer line temperatures are also critical parameters, often set at 280°C to ensure efficient volatilization and transfer of the analyte to the MS detector. swgdrug.org

| Parameter | Condition |

|---|---|

| Column | DB-1 MS (30m x 0.25 mm x 0.25µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C (1 min), then 12°C/min to 300°C (hold 25 min) |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Retention Time | 23.105 min |

Liquid chromatography (LC) coupled with mass spectrometry, particularly LC-MS/MS, is a highly sensitive and specific method for the analysis of FUB-PB-22 and its metabolites in biological matrices. nih.gov The development of an LC method centers on selecting the appropriate column and mobile phase to achieve optimal separation.

A common strategy for the analysis of synthetic cannabinoids is reversed-phase liquid chromatography (RPLC). mdpi.com For FUB-PB-22, a method utilizing an Ultra Biphenyl (B1667301) column has been reported. nih.gov The optimization of the mobile phase composition and gradient is key to resolving the parent compound from its metabolites. A gradient elution using a binary solvent system, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B), is frequently employed. nih.gov The gradient can be optimized to start with a lower percentage of the organic solvent and gradually increase to elute compounds of increasing hydrophobicity. For example, a gradient might begin at 20% B, increase to 95% B over approximately 10 minutes, hold for a few minutes, and then return to the initial conditions for column re-equilibration. nih.gov

The flow rate is another parameter that can be optimized to balance analysis time and separation efficiency. phenomenex.com A flow rate of 0.5 mL/min has been shown to be effective. nih.gov Additionally, maintaining the column at a constant temperature, for instance, 30°C, can improve the reproducibility of retention times. nih.gov

| Parameter | Condition |

|---|---|

| Column | Ultra Biphenyl (100 × 2.1 mm ID, 3 μm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C |

| Gradient | Start at 20% B, hold 0.5 min; ramp to 95% B over 10.5 min, hold until 13.0 min; return to 20% B at 13.1 min, hold until 15.0 min |

The choice of column chemistry is fundamental to achieving the desired selectivity in the separation of FUB-PB-22 and its metabolites. In RPLC, columns with biphenyl stationary phases offer unique selectivity due to π-π interactions, which can be advantageous for the separation of aromatic compounds like FUB-PB-22. Another option is the use of a C18 stationary phase, such as in an Atlantis T3 column, which provides a good balance of retention for a wide range of compounds.

The mobile phase composition plays a critical role in controlling the retention and elution of analytes. The use of an organic solvent like acetonitrile, mixed with water, allows for the elution of non-polar compounds in RPLC. The addition of a modifier, such as formic acid, to the mobile phase is important for several reasons. It helps to control the pH of the mobile phase, which can influence the ionization state of the analytes and improve peak shape. Furthermore, an acidic mobile phase is often compatible with positive electrospray ionization in mass spectrometry. The optimization of the mobile phase involves adjusting the gradient profile and the concentration of the organic solvent to achieve the best separation of the parent drug from its more polar metabolites, which typically elute earlier. phenomenex.com

Mass Spectrometric Identification and Quantification

Mass spectrometry provides the high degree of specificity required for the unequivocal identification and quantification of FUB-PB-22 in complex samples.

Tandem mass spectrometry (MS/MS) is a powerful tool for the confirmatory analysis of FUB-PB-22. This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first mass analyzer, followed by its fragmentation in a collision cell, and the analysis of the resulting product ions in a second mass analyzer. This process, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity. escholarship.org

For FUB-PB-22, the protonated molecule has a mass-to-charge ratio (m/z) of 397.1. nih.gov Upon collision-induced dissociation, it produces characteristic fragment ions. Key fragmentations include the cleavage of the ester bond, leading to a prominent product ion at m/z 252.1. Another significant fragment ion at m/z 109.0 corresponds to the p-fluorobenzyl substructure. nih.gov Monitoring these specific transitions (e.g., 397.1 → 252.1 and 397.1 → 109.0) provides strong evidence for the presence of FUB-PB-22. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Associated Fragment |

|---|---|---|

| 397.1 | 252.1 | Cleavage of the ester bond |

| 397.1 | 109.0 | p-fluorobenzyl substructure |

High-resolution mass spectrometry (HRMS) offers the capability of measuring the mass of an ion with a very high degree of accuracy, typically within a few parts per million (ppm). This is invaluable for determining the elemental composition of an unknown compound or confirming the identity of a known substance like FUB-PB-22 and its metabolites. nih.govnih.gov Instruments such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. researchgate.net

The accurate mass measurement of the protonated molecule of FUB-PB-22 ([M+H]⁺) can be used to calculate its elemental formula (C₂₄H₁₈FN₂O₂), providing a high level of confidence in its identification. nih.gov HRMS is particularly powerful in metabolism studies, where it can be used to identify novel metabolites by determining their elemental composition from their accurate mass. For instance, the primary metabolic pathway for FUB-PB-22 involves ester hydrolysis, resulting in the formation of fluorobenzylindole-3-carboxylic acid (FBI-COOH). nih.govresearchgate.net HRMS can confirm the identity of this and other metabolites by providing their accurate masses. researchgate.net

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| FUB-PB-22 | C₂₄H₁₈FN₂O₂ | 397.1347 | 397.1356 | 2.3 |

| FBI-COOH (M7) | C₁₆H₁₂FNO₂ | 270.0925 | 270.0928 | 1.1 |

Fragmentation Pathway Analysis for Structural Confirmation of Parent Compound and Metabolites

Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the structural elucidation of synthetic cannabinoids like FUB-PB-22. The analysis of fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) provides a detailed fingerprint of the molecule, which is indispensable for confirming the structure of the parent compound and identifying its metabolites in complex biological matrices. researchgate.netnih.gov

When FUB-PB-22 is subjected to mass spectrometric analysis, it undergoes predictable fragmentation, breaking at its most labile bonds. The primary fragmentation mechanism involves the cleavage of the ester linkage, which is a characteristic feature of this class of synthetic cannabinoids. nih.gov For FUB-PB-22, this process typically results in the formation of several key fragment ions.

One of the most significant fragmentation pathways is the cleavage that separates the fluorobenzyl indole (B1671886) core from the quinolinyl moiety. In human hepatocyte samples, FUB-PB-22 is known to be extensively metabolized through ester hydrolysis, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH), which is a common metabolite shared with the related compound FDU-PB-22. nih.gov Further metabolism often involves hydroxylation on this core structure. researchgate.net

Key fragment ions observed in the mass spectrum of FUB-PB-22 and its metabolites are crucial for their identification. For instance, the fluorobenzyl group often produces a characteristic ion at m/z 109. nih.gov The indole core also contributes to specific fragments that help in piecing together the original structure. High-resolution mass spectrometry (HR-MS) is vital in this context, as it allows for the determination of the exact mass of these fragments, enabling the calculation of their elemental composition and thus confirming their identity with high confidence. researchgate.netnih.gov

Below is a table summarizing the characteristic fragments of FUB-PB-22 and its related metabolites.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure of Fragment |

| 383.1608 [M+H]⁺ (FUB-PB-22) | 252.0830 | N-(fluorobenzyl)indole moiety after ester cleavage |

| 383.1608 [M+H]⁺ (FUB-PB-22) | 109.0456 | Fluorobenzyl cation |

| 270.0768 [M+H]⁺ (FBI-COOH) | 224.0873 | Loss of carboxylic acid group (COOH) |

| 270.0768 [M+H]⁺ (FBI-COOH) | 109.0456 | Fluorobenzyl cation |

This table is generated based on data for the closely related analog FDU-PB-22 and general fragmentation patterns for this class of compounds. nih.gov

Isomer Differentiation by Mass Spectrometry

A significant challenge in the forensic analysis of synthetic cannabinoids is the existence of positional isomers. These are compounds that share the same molecular formula and mass but differ in the substitution pattern on their chemical scaffolds. nih.govnih.gov For FUB-PB-22, isomers can exist where the fluorine atom is at a different position on the benzyl (B1604629) ring (e.g., 2-fluorobenzyl, 3-fluorobenzyl) or where the linkage to the quinoline (B57606) ester is at a different position. Since different isomers may have varying legal statuses and toxicological profiles, their unambiguous differentiation is critical. researchgate.netnih.gov

Mass spectrometry, especially tandem mass spectrometry (MS/MS), is a powerful tool for distinguishing between such isomers. While isomers may produce identical or very similar full-scan mass spectra, their fragmentation patterns upon collision-induced dissociation (CID) can exhibit subtle but significant differences. nih.govcore.ac.uk These differences often manifest in the relative intensities of the product ions. nih.gov

For example, in a study of isomers of 5F-PB-22 (a quinolinyl analog), researchers found that while all isomers produced a major product ion at m/z 232, the relative intensity of this ion compared to the precursor ion varied depending on the collision energy and the specific isomeric structure. core.ac.uk This variation reflects differences in the energy required to induce fragmentation, which is dependent on the precise molecular structure. core.ac.uk

Advanced techniques such as ion mobility-mass spectrometry (IM-MS) offer another dimension of separation. nih.govacs.org IM-MS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that can be unique for different isomers, even when their mass spectra are indistinguishable. nih.govresearchgate.net

| Isomer Type | Differentiating Feature in Mass Spectrometry | Technique |

| Positional (e.g., 2-fluoro vs 4-fluoro) | Different relative intensities of product ions in MS/MS spectra. nih.gov | LC-MS/MS |

| Structural (e.g., quinolinyl vs isoquinolinyl) | Unique product ions or significant differences in ion ratios upon CID. core.ac.uk | LC-MS/MS |

| Stereoisomers | May require chiral chromatography prior to MS detection. | LC-MS |

| General Isomers | Separation based on collision cross-section (CCS) values. nih.govchemrxiv.org | Ion Mobility-MS |

Development and Utilization of Certified Reference Materials

Role of Reference Standards in Analytical Method Validation

The foundation of reliable and legally defensible forensic analysis is the validation of analytical methods, a process that is critically dependent on the use of high-purity analytical standards and Certified Reference Materials (CRMs). scioninstruments.com Method validation ensures that a specific analytical procedure is fit for its intended purpose, demonstrating its accuracy, precision, selectivity, sensitivity, and stability. researchgate.netnih.gov

Reference standards are materials of known purity and concentration that serve as a benchmark against which unknown samples are compared. scioninstruments.com In quantitative analysis, a calibration curve is constructed using a series of dilutions of a reference standard to determine the concentration of an analyte, such as FUB-PB-22, in a seized sample or biological specimen. researchgate.net

CRMs are a higher grade of reference material, produced by an accredited body according to strict ISO guidelines (e.g., ISO 17034). labx.comcaymanchem.comnist.gov They are accompanied by a certificate that states the property value (e.g., concentration), its uncertainty, and a statement of metrological traceability. labx.com The use of CRMs is essential for:

Accuracy and Traceability: Ensuring that measurements are accurate and traceable to SI units. labx.comcaymanchem.com

Method Validation: Establishing the performance characteristics of a new analytical method.

Instrument Calibration: Calibrating analytical instruments to ensure they are performing correctly. scioninstruments.com

Quality Control: Serving as quality control samples to monitor the ongoing performance of an analytical method. researchgate.net

Without these well-characterized standards, the results of any analysis would be unreliable, potentially leading to incorrect identification or quantification and severe judicial consequences.

Quality Assurance and Quality Control in Analytical Science

Key components of a QA/QC program in the context of synthetic cannabinoid analysis include:

Validated Methods: All analytical procedures must be thoroughly validated to demonstrate their reliability. nyc.gov

Use of Controls: Each batch of samples analyzed must include control samples, such as a negative control (a blank matrix), a positive control (a matrix spiked with a known concentration of the analyte), and a calibrator. researchgate.netnyc.gov These controls monitor the performance of the assay and help detect any systematic or random errors. nyc.gov

Proficiency Testing: Laboratories must participate in external proficiency testing programs. In these programs, an external organization sends blind samples to the lab to analyze. The lab's results are then compared to the known values and to the results of other participating laboratories to assess its performance. nauss.edu.sa

Documentation and Record Keeping: Meticulous documentation of all procedures, calibrations, validations, and analytical results is essential. researchgate.net This documentation provides a complete and defensible record of the analysis.

These QA/QC measures are vital for maintaining high standards in forensic laboratories and ensuring that the analytical data presented in legal proceedings is scientifically sound and defensible. researchgate.netnyc.gov

Emerging Analytical Techniques in Synthetic Cannabinoid Research

Ambient Ionization Mass Spectrometry (e.g., DART-MS, DESI-MS)

The rapid evolution of the novel psychoactive substances market necessitates the development of faster and more efficient analytical techniques. Ambient ionization mass spectrometry (AIMS) methods, such as Direct Analysis in Real Time (DART-MS) and Desorption Electrospray Ionization (DESI-MS), have emerged as powerful tools for the rapid screening of synthetic cannabinoids directly from various surfaces with minimal to no sample preparation. nih.govmdpi.comtandfonline.com

DART-MS operates by directing a heated stream of excited gas (typically helium or nitrogen) at a sample. nih.govsquarespace.com The gas desorbs and ionizes analytes from the sample surface, which are then drawn into the mass spectrometer for analysis. This technique is particularly advantageous for the rapid screening of herbal blends, powders, and even residual amounts on packaging, as it eliminates the need for time-consuming extraction and chromatographic separation steps. nih.govsquarespace.comnist.gov DART-MS can provide the exact mass of the protonated molecule ([M+H]⁺), allowing for a presumptive identification of a compound like FUB-PB-22 within seconds. squarespace.com

DESI-MS involves spraying a charged solvent onto a surface to desorb and ionize analytes. The resulting ions are then analyzed by a mass spectrometer. DESI-MS is highly effective for the analysis of samples on flat surfaces and has been used for chemical imaging, allowing for the visualization of the distribution of drugs and their metabolites in tissue sections. unipr.it This can provide valuable information in toxicological investigations.

Both DART-MS and DESI-MS offer significant advantages for forensic laboratories by increasing sample throughput and enabling on-site analysis with portable mass spectrometers. mdpi.comnih.gov While these techniques are primarily used for screening, their coupling with high-resolution mass spectrometry and tandem MS capabilities can provide a high degree of confidence in the identification of illicit substances. nih.govsquarespace.com

| Technique | Principle of Operation | Key Advantages | Typical Applications |

| DART-MS | A heated stream of metastable gas desorbs and ionizes analytes from a surface. nih.gov | Very fast analysis; No sample preparation required; Can analyze solids, liquids, and gases. squarespace.com | Rapid screening of herbal products, powders, pills, and residues. nih.govnist.gov |

| DESI-MS | A charged solvent spray desorbs and ionizes analytes from a surface. | Minimal sample preparation; Operates under ambient conditions; Capable of chemical imaging. | Analysis of drugs on surfaces; Imaging of drugs and metabolites in tissue. unipr.it |

Electrochemical Methods in Analytical Detection

Electrochemical sensing methodologies are emerging as a significant tool in the analytical detection of synthetic cannabinoids, including Fub-PB-22. These techniques offer considerable advantages for forensic applications, such as high sensitivity, rapid analysis times, cost-effectiveness, and the potential for developing portable, on-site screening devices. future4200.comdigitellinc.com Voltammetric methods, in particular, have been successfully applied to the detection of new psychoactive substances by investigating their electrooxidative properties. future4200.com

Detailed Research Findings

Research into the electrochemical behavior of Fub-PB-22 has demonstrated its susceptibility to electrooxidation, a characteristic that enables its detection and quantification. future4200.com A key study by Dronova, Smolianitski, and Lev in 2016 explored the electrochemical sensing of eleven new synthetic cannabinoids, including Fub-PB-22, using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). future4200.comcaymanchem.com

The investigation revealed that indole-based synthetic cannabinoids like Fub-PB-22 produce well-defined anodic peaks, which can be utilized for their analytical determination. future4200.com The study was the first to report on the electroanalytical detection of this class of compounds. future4200.com

Using a platinum (Pt) electrode, researchers performed a differential pulse voltammetric analysis of Fub-PB-22 in a 0.01M solution of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in acetonitrile (CH3CN). future4200.comresearchgate.net This analysis established a clear relationship between the concentration of Fub-PB-22 and the resulting oxidation peak height. future4200.com The method demonstrated a linear response over a concentration range of 0.5 to 12 mg/L. researchgate.netresearchgate.net

Furthermore, the applicability of these electrochemical methods extends to complex matrices. The detection of Fub-PB-22 was found to be feasible in artificial saliva, particularly when using a boron-doped diamond (BDD) electrode, which is advantageous due to its high oxygen evolution overpotential. future4200.com This highlights the potential for developing non-invasive screening tests for drug detection in biological samples. future4200.com

The findings from these studies provide a solid foundation for the use of voltammetry as a prescreening tool for Fub-PB-22 in seized materials and biological fluids, complementing established confirmatory techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). future4200.com

Interactive Data Table: Voltammetric Determination of Fub-PB-22

| Parameter | Value | Reference |

| Analytical Technique | Differential Pulse Voltammetry (DPV) | future4200.comresearchgate.net |

| Working Electrode | Platinum (Pt) | future4200.com |

| Electrolyte Solution | 0.01M TBAP/CH3CN | researchgate.netresearchgate.net |

| Concentration Range | 0.5–12 mg/L | researchgate.netresearchgate.net |

| Matrix Applicability | Seized Materials, Artificial Saliva | future4200.com |

Structure Activity Relationship Sar Studies of Fub Pb 22 and Analogues

Role of the Quinolinyl Ester Moiety in Pharmacological Activity

The quinolin-8-yl ester group at the 3-position of the indole (B1671886) core is a key structural feature of FUB-PB-22 and related compounds like PB-22 and BB-22. glpbio.comljmu.ac.uknih.gov This moiety is crucial for the interaction with cannabinoid receptors. Analogues where this ester group is replaced by other functionalities, such as amide linkers or different aryl groups, demonstrate altered receptor binding and functional activity. The ester linkage itself is also a site of metabolic vulnerability, undergoing hydrolysis to yield the corresponding indole-3-carboxylic acid metabolite and 8-hydroxyquinoline. ljmu.ac.uknih.govnih.gov While metabolic hydrolysis leads to inactive or less active metabolites, the intact quinolinyl ester is essential for the potent agonist activity observed with FUB-PB-22 and its active analogues.

Influence of Fluorine Substitution on Molecular Activity and Metabolism

FUB-PB-22 contains a fluorine atom on the phenyl ring of the N-linked benzyl (B1604629) group. ontosight.ai Fluorine substitution in synthetic cannabinoids can influence both molecular activity and metabolism. Terminal fluorination on N-pentyl chains, as seen in 5F-PB-22 (compared to PB-22) or NM-2201 (compared to the naphthoyl analogue), has been shown to increase CB1 receptor binding affinity and potency in some instances. mdpi.comresearchgate.net However, the effect on in vivo potency may not always follow the in vitro trends. researchgate.net In the case of FUB-PB-22, the fluorine is located on the benzyl group. Unlike terminal fluorination on alkyl chains which can be susceptible to oxidative defluorination, the fluorobenzyl group in compounds like FUB-PB-22 does not commonly undergo biotransformation at this site. kcl.ac.uk Metabolism of FUB-PB-22 primarily involves ester hydrolysis and subsequent hydroxylations and/or glucuronidation of the resulting carboxylic acid. nih.gov

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacements involve substituting a part of a molecule with another group that has similar physical or chemical properties to produce a similar biological effect. In the context of FUB-PB-22, bioisosteric replacements can be explored to modify its pharmacological profile or metabolic fate. An example of an analogue involving a bioisosteric replacement of the indole core is FUB-NPB-22, where the indole is replaced by an indazole ring. caymanchem.comcaymanchem.com While FUB-PB-22 is an indole-based compound, FUB-NPB-22 is an indazole-based analogue, both featuring the (4-fluorophenyl)methyl N-substituent and the quinolin-8-yl ester moiety. caymanchem.comcaymanchem.com Such replacements can lead to changes in receptor binding affinity, efficacy, and metabolic pathways, contributing to the diverse pharmacological profiles observed among synthetic cannabinoids.

Design Principles for Novel Indole-Based Synthetic Cannabinoids based on FUB-PB-22 Scaffold

The FUB-PB-22 scaffold, characterized by the indole core, N-linked (4-fluorophenyl)methyl group, and quinolin-8-yl ester, serves as a basis for designing novel synthetic cannabinoids. Design principles often involve modifying these key regions to tune receptor activity and metabolic stability. Modifications can include:

Alterations to the N-substituent: Varying the length, branching, or incorporating different cyclic or functional groups on the N1 side chain can impact receptor binding and lipophilicity.

Modifications of the Ester Moiety: Replacing the quinolin-8-yl group with other aryl or heteroaryl groups, or altering the ester linkage itself, can influence receptor interaction and susceptibility to hydrolysis.

Substitutions on the Indole Core: Introducing substituents at different positions of the indole ring can also modulate activity, although the 3-position is typically substituted with the linker and head group. kcl.ac.uk

These modifications, guided by SAR studies of existing compounds like FUB-PB-22 and its analogues, allow for the rational design of novel compounds with potentially altered potency, selectivity for CB1 or CB2 receptors, and metabolic profiles. kcl.ac.ukeuropa.eunih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| FUB-PB-22 | 91936864 |

| PB-22 | 72710774 |

| 5F-PB-22 | 72710774 |

| NM-2201 | 91864534 |

| FDU-PB-22 | 119025888 |

| FUB-NPB-22 | 2244864-90-0 (CAS, PubChem CID not readily available in search results but CAS provided by source) caymanchem.comcaymanchem.com |

| 5F-ADB | 101895417 |

| 5F-ADBICA | 118796421 |

Data Tables

While specific quantitative data tables comparing a wide range of FUB-PB-22 analogues across all SAR aspects were not consistently available across the search results in a format suitable for direct extraction into a single comprehensive table, the text provides qualitative and some quantitative data points.

Table 1: Selected Binding Affinities of FUB-PB-22 and Analogues

| Compound Name | CB1 Binding Affinity (Ki/EC50) | CB2 Binding Affinity (Ki/EC50) | Source |

| FUB-PB-22 | 0.386 nM (binding affinity) | 0.478 nM (binding affinity) | wikipedia.org |

| NM-2201 | 0.332 nM (binding affinity) | 0.732 nM (binding affinity) | wikiwand.comwikipedia.org |

| FDU-PB-22 | 1.19 nM (binding affinity) | 2.43 nM (binding affinity) | wikipedia.org |

| 5F-ADBICA | 0.77 nM (EC50) | 1.2 nM (EC50) | wikipedia.org |

| PB-22 | Potent agonist | Potent agonist | glpbio.com |

| 5F-PB-22 | Increased potency compared to PB-22 (in vitro) | Not specified | mdpi.com |

Note: Binding affinities (Ki) and half maximal effective concentrations (EC50) are measures of potency, with lower values indicating higher potency.

Table 2: Metabolic Fate of FUB-PB-22

| Metabolic Pathway | Major Metabolites Identified | Source |

| Ester Hydrolysis | 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid (FBI-COOH) | nih.gov |

| Hydroxylation | Hydroxylated FBI-COOH | nih.gov |

| Glucuronidation | Glucuronides of hydrolysis and hydroxylated products | ljmu.ac.uknih.gov |

Note: Metabolism of FUB-PB-22 in humans primarily involves hydrolysis of the ester bond, followed by further modifications.

Forensic and Legal Research Implications of Fub Pb 22

Analytical Challenges in the Detection of FUB-PB-22 in Seized Materials and Biological Matrices

The detection of synthetic cannabinoids, including FUB-PB-22, in seized materials and biological matrices poses notable analytical challenges for forensic laboratories. These compounds are chemically diverse and often lack structural similarity to traditional cannabinoids like THC, making them difficult to detect using routine toxicological screenings such as immunoassays, which typically have insufficient cross-reactivity with synthetic variants. mums.ac.irthermofisher.com

Sophisticated analytical instruments are crucial for the detection of synthetic cannabinoids and their metabolites in biological samples. Liquid chromatography tandem mass spectrometry (LC-MS/MS) plays a vital role in this process. mums.ac.ir High-resolution mass spectrometry (HRMS) or time-of-flight mass spectrometry (TOFMS) are also helpful tools for the tentative estimation of parent drugs and their metabolites, especially when reference standards for new compounds are unavailable. mdpi.comnih.gov

One specific analytical consideration for FUB-PB-22 and similar cannabimimetic quinolinyl carboxylates like PB-22 and 5F-PB-22 is the potential for transesterification to occur when using alcohol solvents such as methanol (B129727) or ethanol (B145695) for extraction. This can lead to the observation of degradation products like 8-quinolinol during analysis, particularly in techniques like GC-MS. unodc.org

Studies investigating the metabolism of FUB-PB-22 in humans have identified key metabolites that can serve as analytical markers for intake. In human hepatocyte samples, FUB-PB-22 is rapidly metabolized, with a half-life of approximately 11.5 minutes. nih.govresearchgate.net Seven metabolites were identified, generated through ester hydrolysis and subsequent hydroxylation and/or glucuronidation. nih.govresearchgate.net The same metabolite, fluorobenzylindole-3-carboxylic acid (FBI-COOH), is yielded after ester hydrolysis for both FUB-PB-22 and FDU-PB-22. nih.govresearchgate.net FBI-COOH (M7) and hydroxylated FBI-COOH (M6) were found to be the major metabolites in hepatocyte samples and were also the predominant metabolites in authentic urine specimens after β-glucuronidase hydrolysis. nih.govresearchgate.net These findings recommend M6 and M7 as suitable urinary markers for documenting FUB-PB-22 intake in forensic analysis. nih.govresearchgate.net

The rapid emergence of new synthetic cannabinoids necessitates continuous adaptation and validation of analytical methods by laboratories to identify these evolving substances in various matrices. scitechnol.com This includes the ability to identify both the parent drug and its possible metabolites. scitechnol.com

Research on FUB-PB-22's Legal and Scheduling Status in Different Jurisdictions

The legal and scheduling status of FUB-PB-22 varies across different jurisdictions as authorities work to control the proliferation of NPS. FUB-PB-22 has been scheduled in several countries following its identification in illicit products. wikipedia.orgnih.gov

Based on available information, the legal status of FUB-PB-22 in several regions includes:

| Jurisdiction | Legal Status |

| Canada | Schedule II wikipedia.orgiiab.me |

| Germany | Anlage II (Authorized trade only, not prescriptible) wikipedia.orgiiab.mewikipedia.org |

| Japan | Scheduled (as of July 2014) wikipedia.orgnih.goviiab.me |

| China | Controlled substance (as of October 2015) wikipedia.orgiiab.mewikipedia.orgservice.gov.uk |

| Sweden | Banned wikipedia.orgiiab.mewikipedia.org |

| United States | Schedule I (in some states, e.g., Florida, Alabama) wikipedia.orgleg.state.fl.usfindlaw.com |

| United Kingdom | Class B, Under Psychoactive Substances Act wikipedia.orgiiab.mewikipedia.org |

| New Zealand | No longer legal (as of May 2014 for PB-22, related structure) wikipedia.org |

| Pennsylvania | Schedule I legis.state.pa.us |

Researchers contribute to regulatory decisions by assessing the risks and properties of compounds like FUB-PB-22. smolecule.com Regulatory decisions impact the availability and scheduling of these substances. smolecule.com

Forensic Science Approaches to Novel Psychoactive Substance Monitoring

Forensic science plays a critical role in monitoring the emergence and spread of novel psychoactive substances, including synthetic cannabinoids like FUB-PB-22. The dynamic nature of the NPS market, with new compounds constantly appearing, places a significant burden on forensic laboratories. ojp.gov

Traditional forensic workflows often rely on library matching against known reference spectra or the availability of certified reference standards. mdpi.com However, the rapid emergence of NPS means that reference materials and libraries quickly become outdated. mdpi.comnih.gov This has spurred interest in new technological solutions for more efficient prediction, detection, and characterization of NPS. mdpi.com

Advanced analytical techniques are essential for NPS monitoring. Comprehensive non-targeted data acquisition by gas chromatography mass spectrometry (GC-MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are utilized to identify novel synthetic cannabinoids and analyze trends. cfsre.org High-resolution mass spectrometry (HRMS) is particularly valuable for the identification and structural elucidation of unknown substances when reference standards are not available. rissc.it

International collaboration and information sharing are also crucial for effective NPS monitoring. Initiatives like the UNODC Early Warning Advisory (EWA) monitor the emergence of NPS and facilitate the exchange of data and expertise among laboratories. nih.govpolicija.si Creating and updating common databases of NPS spectra and information are vital for enhancing identification capabilities. rissc.itpolicija.si

Research on the Structural Diversity of Illicit Synthetic Cannabinoids to Evade Detection

Research highlights the significant structural diversity among illicit synthetic cannabinoids, which is a primary strategy used to evade forensic detection and drug scheduling. researchgate.netresearchgate.net Synthetic cannabinoids have undergone several generations of chemical modifications, impacting their potency and creating new analytical challenges. mums.ac.iracs.org

Synthetic cannabinoids can often be described as having four building blocks: a linked group, a linker, a core, and a tail. researchgate.net New compounds are frequently designed by making subtle modifications to these parts of existing synthetic cannabinoids to circumvent the law. researchgate.net For example, changes have included simple halide substitution, varying the length of the alkyl chain, and altering the linked group. unodc.org A significant evolution involved the introduction of indazole heterocycles and the use of amide and ester linking groups, a category to which FUB-PB-22 (with its ester linker) belongs. unodc.orgwikipedia.org

The introduction of legislative measures often contributes to the continued emergence of novel synthetic cannabinoid analogs designed to evade regulatory control. nih.gov Following class-wide bans in some regions, subclasses with new or rare structural groups have appeared, such as compounds containing an acetamide (B32628) linker. researchgate.net

The structural diversity means that standard drug tests designed for traditional cannabinoids or older synthetic cannabinoids are often ineffective at detecting newer analogs. nih.govthesummitwellnessgroup.com This necessitates the continuous development of new analytical methods capable of identifying these evolving structures. nih.govojp.gov The ability to differentiate between isomeric metabolites is also important, as different isomers may have different legal statuses. researchgate.net

Future Directions in Fub Pb 22 Research

Elucidation of Further Minor Metabolic Pathways

Existing research has identified major metabolic pathways for FUB-PB-22, primarily involving ester hydrolysis and subsequent hydroxylation and glucuronidation of the resulting indole-3-carboxylic acid moiety. researchgate.netnih.govnih.gov The main metabolites identified in human hepatocytes and urine samples are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated form. researchgate.netnih.govnih.gov However, synthetic cannabinoids are known for their extensive and rapid metabolism, often yielding numerous metabolites, some of which may be present at lower concentrations or formed via less prominent enzymatic routes. researchgate.net

Future research should focus on the comprehensive identification and characterization of these minor metabolic pathways. This could involve using more sensitive analytical techniques and exploring a wider range of in vitro models beyond human hepatocytes and liver microsomes, potentially including other enzyme systems or cell lines that might contribute to less common metabolic transformations. Identifying these minor metabolites is crucial for a complete understanding of the compound's biotransformation and for developing highly sensitive and specific analytical methods for forensic and toxicological purposes.

Advanced Spectroscopic Studies for Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of FUB-PB-22 is essential for elucidating its interaction with cannabinoid receptors and predicting its pharmacological activity. While basic structural information is available, advanced spectroscopic techniques can provide deeper insights into its conformational landscape.